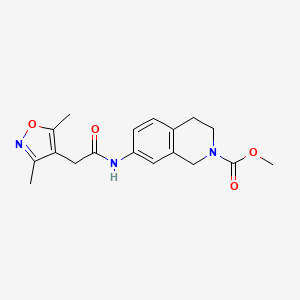

methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative featuring a methyl carboxylate group at position 2 and a 2-(3,5-dimethylisoxazol-4-yl)acetamido substituent at position 5. This compound is of interest in medicinal chemistry for its structural similarity to bioactive isoquinoline derivatives, though specific pharmacological data remain underexplored in the provided evidence.

Properties

IUPAC Name |

methyl 7-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-16(12(2)25-20-11)9-17(22)19-15-5-4-13-6-7-21(18(23)24-3)10-14(13)8-15/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTBGQBGKLXZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-diketone and hydroxylamine under acidic or basic conditions.

Acetamido Group Introduction: The acetamido group is introduced via an acylation reaction, where an acyl chloride reacts with an amine.

Dihydroisoquinoline Core Construction: The dihydroisoquinoline core is often constructed through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

Final Coupling: The final step involves coupling the isoxazole derivative with the dihydroisoquinoline intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the dihydroisoquinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups or the isoxazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the isoxazole ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, HOBt.

Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a valuable compound for pharmacological studies.

Industry

Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or as a precursor for materials science applications.

Mechanism of Action

The mechanism of action of methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the dihydroisoquinoline core are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Molecular Comparisons

*Estimated based on structural analysis; †Calculated from formula.

Key Structural and Functional Differences

Core Modifications: The target compound lacks the 6,7-dimethoxy groups present in many analogs (e.g., compounds 6d–6h in ), which are known to enhance aromatic stacking interactions .

Substituent Effects :

- The 3,5-dimethylisoxazole moiety introduces a heterocyclic system with hydrogen-bond acceptor sites, contrasting with the electron-withdrawing sulfonamido group in or the phenylcarboxamide in .

- Methyl carboxylate (target) vs. ethyl carboxylate (6d) alters lipophilicity and metabolic stability, as ethyl esters are typically more resistant to hydrolysis .

Molecular Weight and Bioavailability :

- The target compound (MW ~386.4) is heavier than simpler analogs like 6d (MW 277.3) but lighter than the sulfonamido derivative (MW 390.5) . This intermediate weight may balance solubility and membrane permeability.

Research Findings and Implications

- Activity Trends: Analogs with 6,7-dimethoxy groups (e.g., 6d–6h) often exhibit enhanced binding to monoamine receptors due to increased electron density .

- Sulfonamido vs. Acetamido : Sulfonamido derivatives (e.g., ) typically exhibit higher solubility but lower passive diffusion compared to acetamido-linked compounds, as seen in pharmacokinetic studies of related scaffolds .

- Synthetic Accessibility : The target’s isoxazole-acetamido group may require specialized coupling reagents, whereas carboxamide or sulfonamido derivatives are more straightforward to synthesize .

Biological Activity

Methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- CAS Number : 1795413-82-9

The compound features a dihydroisoquinoline core with an acetamido group and a dimethylisoxazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Recent studies have highlighted various synthetic pathways that utilize starting materials such as isoxazole derivatives and isoquinoline carboxylic acids. These methods often leverage catalytic reactions to enhance yield and selectivity.

Antimicrobial Activity

Recent investigations into the compound's antimicrobial properties have shown promising results. For instance:

- Antifungal Activity : In vitro assays demonstrated that the compound exhibits significant antifungal activity against Pythium recalcitrans, with mechanisms involving disruption of biological membranes .

Cytotoxicity and Anti-cancer Potential

The compound's structural components suggest potential anti-cancer properties. Preliminary studies indicate:

- Cytotoxic Effects : Various derivatives of isoquinoline structures have been reported to induce apoptosis in cancer cell lines. The specific activity of methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate requires further exploration to confirm its efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that:

- Key Structural Features : The presence of the carboxyl group at the C4 position and the isoxazole ring are essential for maintaining activity against targeted biological pathways .

Case Studies

- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of various isoquinoline derivatives, including methyl 7-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Results indicated superior activity compared to traditional antifungal agents .

- Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of the compound on multiple cancer cell lines. The findings suggested a dose-dependent response with significant cell death observed at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.